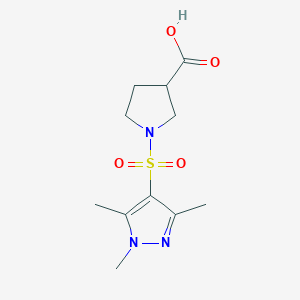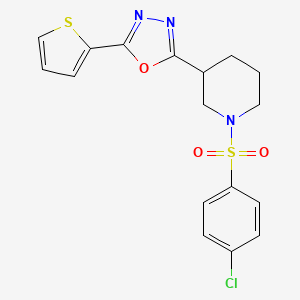
6-Bromo-3-(4-chlorophenyl)sulfonylchromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-Bromo-3-(4-chlorophenyl)sulfonylchromen-2-one” is a derivative of chromen-2-one, which is a type of coumarin . Coumarins are a class of phenolic substances found in many plants. The “6-Bromo-3-(4-chlorophenyl)sulfonyl” part suggests that the compound has been modified with a bromine atom at the 6th position, a sulfonyl group, and a 4-chlorophenyl group at the 3rd position.
Molecular Structure Analysis
The molecular structure of this compound would likely show the chromen-2-one backbone with the bromine, sulfonyl, and 4-chlorophenyl groups attached at the specified positions. Unfortunately, without more specific information or an experimental study, it’s difficult to provide a detailed molecular structure analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Brominated and chlorinated aromatic compounds are generally crystalline solids at room temperature . They are often relatively stable due to the strength of the carbon-halogen bonds.科学的研究の応用
Chemistry and Synthesis
6-Bromo-3-(4-chlorophenyl)sulfonylchromen-2-one is involved in various chemical synthesis processes. It is used in the regio- and stereo-chemistry of addition reactions, such as the addition of molecular bromine to S-oxidized derivatives, where it facilitates exclusive 1,4-cis-additions. This property is valuable in synthesizing specific molecular structures in a controlled manner (Nakayama et al., 2003). Furthermore, it's used in tandem cyclocondensation-Knoevenagel–Michael reactions, which are significant in organic synthesis for constructing complex molecular frameworks (Khazaei et al., 2014).
Material Science
In material science, this compound is part of the synthesis of novel polymer electrolyte membranes. These membranes have applications in fuel cells, where they act as proton exchange membranes. The specific properties of this compound are crucial in modifying the polymer's interaction with water and methanol, which is essential for its effectiveness in this role (Jeong et al., 2010).
Optical and Electronic Applications
This compound also finds applications in the field of optoelectronics. It contributes to the dual emission and mechanofluorochromism in certain π-systems. These properties are significant in developing materials that change color or emit light differently when subjected to mechanical stress or changes in solvent polarity, which can be applied in sensors and display technologies (Nishida et al., 2016).
Environmental Applications
In the environmental sector, derivatives of this compound, like bromoethyl sulfonium salts, are used in reactions with nerve and blister agent simulants. This application is crucial in understanding and developing decontamination methods for hazardous materials (Simanenko et al., 2004).
Analytical Chemistry
In analytical chemistry, its derivatives, such as bromoethyl sulfonium trifluoromethanesulfonate, have been shown to be efficient annulation reagents for synthesizing challenging and pharmaceutically important heterocycles. This process is crucial for creating a variety of biologically active compounds (Ahmed et al., 2013).
作用機序
特性
IUPAC Name |
6-bromo-3-(4-chlorophenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrClO4S/c16-10-1-6-13-9(7-10)8-14(15(18)21-13)22(19,20)12-4-2-11(17)3-5-12/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYKVNVEHXUFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[Tert-butyl-pyridin-4-yl-[2-(trifluoromethyl)phenyl]imino-lambda5-phosphanyl]oxy-3-methoxybenzaldehyde](/img/structure/B2690705.png)



![4-(4-Methylpyrazol-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2690710.png)
![2-((2-ethylphenyl)amino)-N-(3-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2690711.png)

![1-benzoyl-3-methyl-2H-naphtho[1,2,3-de]quinoline-2,7(3H)-dione](/img/structure/B2690718.png)
![N-(2,3-dimethylphenyl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2690720.png)





